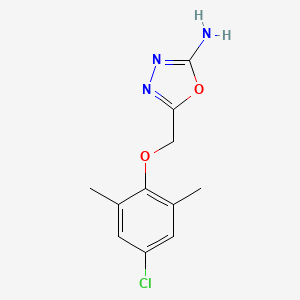
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a phenoxy group substituted with chlorine and methyl groups, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2,6-dimethylphenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-2,6-dimethylphenoxy)-3,5-difluorobenzoic acid
- 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride
Uniqueness
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
5-[(4-chloro-2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-3-8(12)4-7(2)10(6)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
QHHCACQTLQBPAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)
![2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride](/img/structure/B11779450.png)
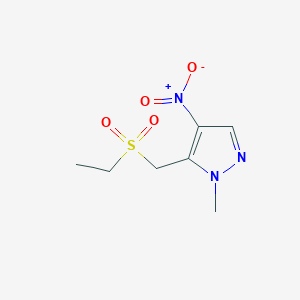
![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
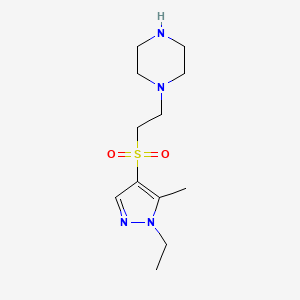
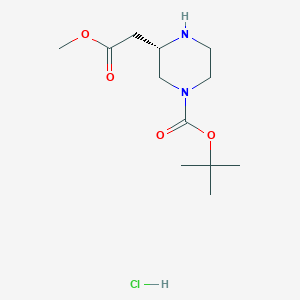
![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)

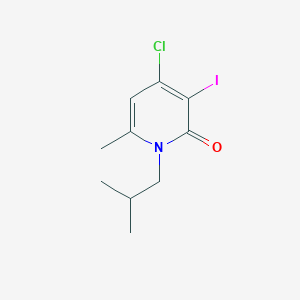
![2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11779495.png)
